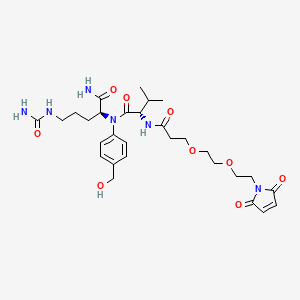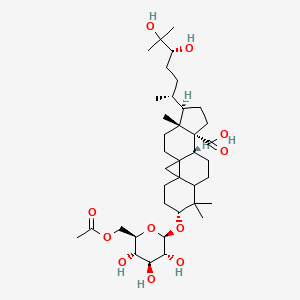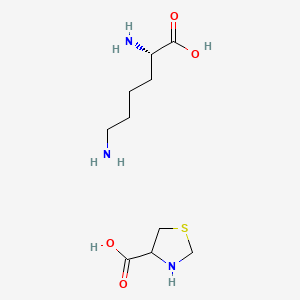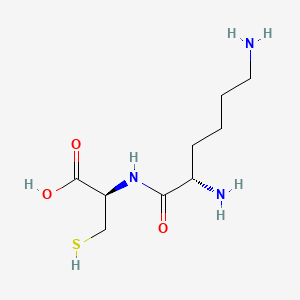
Mal-PEG2-Val-Cit-amido-PAB-OH
Übersicht
Beschreibung
Mal-PEG2-Val-Cit-amido-PAB-OH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It can also be used as a PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of this compound involves the use of a cleavable ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular structure of this compound consists of a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The molecular weight is 618.68 and the formula is C29H42N6O9 .Chemical Reactions Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical and Chemical Properties Analysis
The molecular weight of this compound is 618.68 and the formula is C29H42N6O9 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs)
“Mal-PEG2-Val-Cit-amido-PAB-OH” ist ein spaltbarer ADC-Linker, der bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird {svg_1} {svg_2} {svg_3}. ADCs sind eine Klasse von biopharmazeutischen Medikamenten, die als gezielte Therapie zur Behandlung von Krebs entwickelt wurden {svg_4}.
Gezielte Wirkstoffabgabe
Der Val-Cit in „this compound“ wird speziell durch Cathepsin B gespalten {svg_5} {svg_6}. Da dieses Enzym nur im Lysosom vorkommt, wird die ADC-Nutzlast nur in der Zelle freigesetzt {svg_7} {svg_8}. Dies ermöglicht eine gezielte Wirkstoffabgabe, erhöht die Wirksamkeit der Behandlung und reduziert Nebenwirkungen {svg_9} {svg_10}.
Protease-spaltbarer Linker
“this compound” enthält ein Val-Cit-Dipeptid, das von zellulären Proteasen innerhalb der Zelle gespalten wird {svg_11}. Dies ermöglicht eine effiziente Nutzlastabgabe über einen Eliminationsmechanismus innerhalb der PAB-Struktur {svg_12}.
Konjugation mit Wirkstoff-Nutzlasten
Der Benzylalkohol am PAB von „this compound“ kann verwendet werden, um an reaktive Gruppen wie PNP zur Konjugation mit Wirkstoff-Nutzlasten zu binden {svg_13}. Dies macht ihn zu einem vielseitigen Linker zur Herstellung einer Vielzahl von ADCs {svg_14}.
Proteinbindung
Das Maleimid in „this compound“ wird verwendet, um freie Thiole an den Cysteinresten von Proteinen kovalent zu binden {svg_15}. Dies ermöglicht die spezifische Anbindung des ADC an das Zielprotein {svg_16}.
PROTAC-Synthese
“this compound” kann auch als PROTAC-Linker verwendet werden, der bei der Synthese von PROTACs eingesetzt werden kann {svg_17}. PROTACs sind eine Klasse von Medikamenten, die durch Markierung von krankheitsverursachenden Proteinen zur Zerstörung wirken {svg_18}.
Wirkmechanismus
Target of Action
Mal-PEG2-Val-Cit-amido-PAB-OH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the cysteine residues of proteins, to which it binds covalently .
Mode of Action
The compound features a maleimide group, which is reactive towards thiol groups between pH 6.5 to 7.5 . This allows it to bind covalently to free thiols on the cysteine residues of proteins . The Val-Cit dipeptide in the compound is cleaved by cellular proteases, specifically Cathepsin B .
Biochemical Pathways
The cleavage of the Val-Cit dipeptide by Cathepsin B triggers an elimination mechanism within the PAB structure of the compound . This allows for efficient payload delivery, releasing the ADC payload only within the cell .
Pharmacokinetics
The presence of a hydrophilic peg spacer in the compound likely improves its solubility in aqueous media .
Result of Action
The primary result of the compound’s action is the delivery of an ADC payload within the cell . This is achieved through the cleavage of the Val-Cit dipeptide by Cathepsin B, which is only present in the lysosome .
Action Environment
The compound’s action is influenced by the pH of the environment. The maleimide group in the compound is reactive towards thiol groups between pH 6.5 to 7.5 . Additionally, the compound’s action is dependent on the presence of Cathepsin B, which is only present in the lysosome .
Biochemische Analyse
Biochemical Properties
Mal-PEG2-Val-Cit-amido-PAB-OH interacts with enzymes such as cathepsin B . This enzyme is present in the lysosome, ensuring that the ADC payload is released only within the cell .
Cellular Effects
The effects of this compound on cells are largely determined by the nature of the ADC or PROTAC it is part of. As a linker, it does not directly influence cell function, but it plays a crucial role in ensuring the selective delivery of the ADC payload to the target cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the ADC payload within the cell, allowing it to exert its effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are dependent on the stability of the ADC or PROTAC it is part of. As a linker, it does not degrade independently but is cleaved within the cell to release the ADC payload .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models would be determined by the ADC or PROTAC it is part of. As a linker, it does not have direct effects, but it plays a crucial role in the delivery of the ADC payload .
Metabolic Pathways
This compound is involved in the metabolic pathway of the ADC or PROTAC it is part of. It interacts with cathepsin B, an enzyme present in the lysosome .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are determined by the ADC or PROTAC it is part of. As a linker, it does not interact with transporters or binding proteins independently .
Subcellular Localization
The subcellular localization of this compound is within the lysosome, where it is cleaved by cathepsin B . This ensures that the ADC payload is released within the cell .
Eigenschaften
IUPAC Name |
(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIUTNYVVFCDIA-NVQXNPDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)









